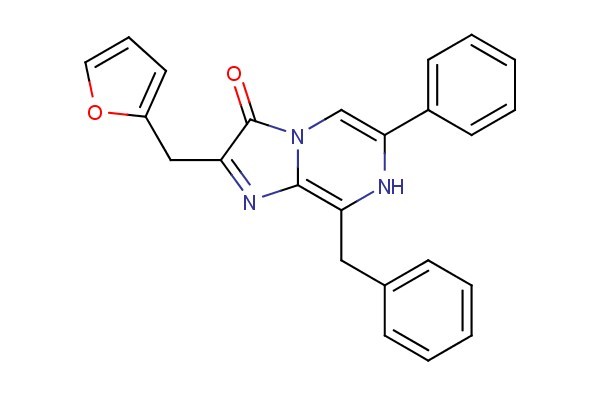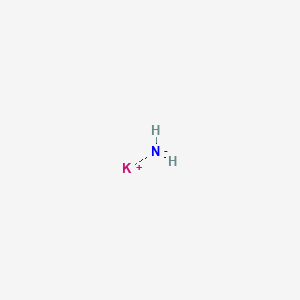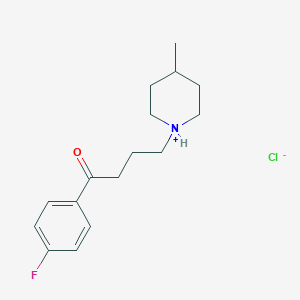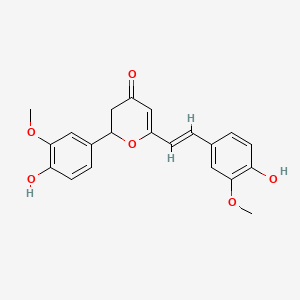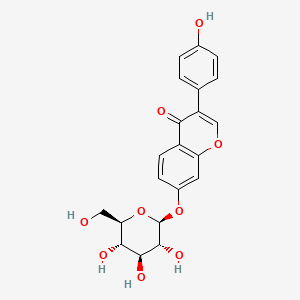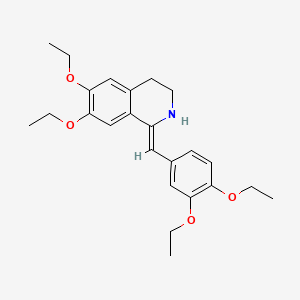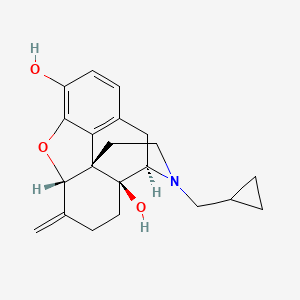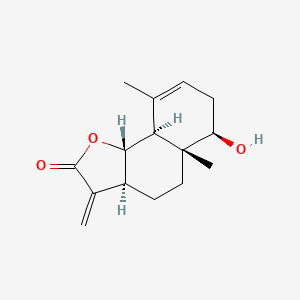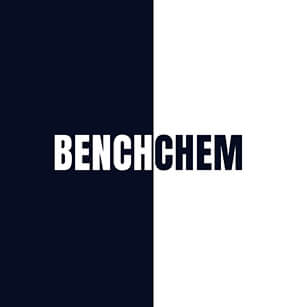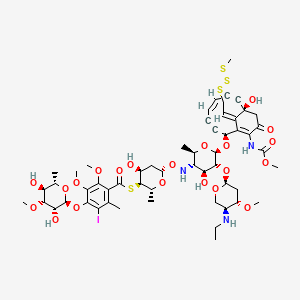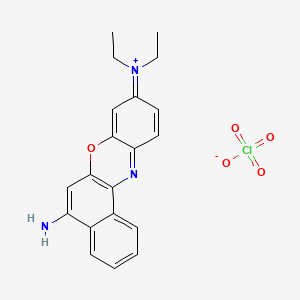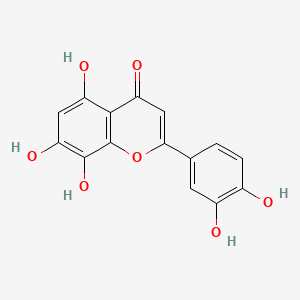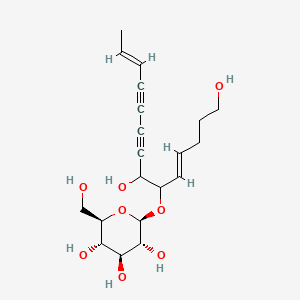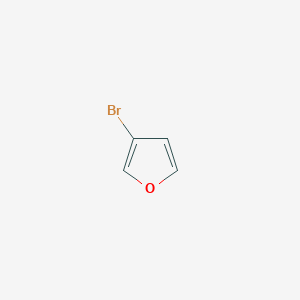
3-Bromofuran
描述
Cinmethylin (benzyl ether derivative of 1,4-cineole) is a pre-emergence herbicide classified under Group 30 of the Herbicide Resistance Action Committee (HRAC). It inhibits fatty acid thioesterases (FATs), enzymes critical for releasing fatty acids from acyl carrier proteins (ACP) during lipid biosynthesis . This mechanism disrupts weed growth by reducing saturated and unsaturated fatty acids (e.g., C14:0, C16:0, and C18:1) essential for membrane formation . Cinmethylin is highly effective against grass weeds like Lolium rigidum (annual ryegrass) and Alopecurus species, with GR₅₀ (50% growth inhibition dose) values ranging from 4.50 to 119.67 g a.i. ha⁻¹ depending on the target weed . Its selectivity in crops like wheat is attributed to cytochrome P450-mediated detoxification, which rapidly metabolizes the herbicide into non-toxic compounds .
科学研究应用
Chemical Properties and Reactivity
3-Bromofuran, with the molecular formula , is characterized by a furan ring substituted with a bromine atom at the 3-position. This substitution significantly affects its chemical reactivity, making it a valuable intermediate in organic synthesis. The compound exhibits solubility in organic solvents such as chloroform and ethyl acetate, while being insoluble in water .
Synthetic Reagent
This compound serves as a crucial reagent in the preparation of various substituted furan derivatives. It has been utilized in the synthesis of:
- 2-Substituted 3-furfurals : These compounds are essential in the development of pharmaceuticals and agrochemicals .
- 5,6-Dehydronorcantharidins : Notable for their biological activities, these compounds are synthesized using this compound as a starting material .
Diels-Alder Reactions
The compound is also involved in Diels-Alder reactions, demonstrating high reactivity when combined with electron-rich dienophiles. For instance, reactions with divinylsulfone have shown significant yields of Diels-Alder adducts, indicating its utility in constructing complex molecular architectures .
Anticancer Research
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example, compounds synthesized from this compound have been shown to induce apoptosis in cancer cell lines by modulating proteins involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Research indicates that this compound derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The unique structure allows for interactions with biological macromolecules, potentially altering their function.
Case Studies and Research Findings
作用机制
The mechanism of action of 3-Bromofuran involves its reactivity as a brominated furan derivative. It acts as a nucleophile in substitution reactions and as a diene in Diels-Alder reactions. The molecular targets and pathways depend on the specific reactions and applications it is involved in .
相似化合物的比较
Chemical Structure and Mechanism of Action
Cinmethylin belongs to the benzyl ether class, while structurally distinct FAT inhibitors include:
- Methiozolin : Shares a similar physiological profile to cinmethylin, reducing fatty acid content in Lemna species but with a distinct metabolic fingerprint .
- Oxaziclomefone , Cumyluron , Bromobutide : These herbicides, recently identified as FAT inhibitors, bind to FAT enzymes but differ in chemical backbone and binding kinetics .
Table 1: Key Structural and Mechanistic Differences
| Compound | Chemical Class | Target Enzyme | Binding Affinity (pI₅₀) | Reference |
|---|---|---|---|---|
| Cinmethylin | Benzyl ether | FAT A/B | 6.3–7.0 | |
| Methiozolin | Isoxazoline | FAT A | 5.9–6.3 | |
| Oxaziclomefone | Oxazole | FAT A | Not reported |
Herbicidal Efficacy
Cinmethylin outperforms several FAT inhibitors in weed control:
- GR₅₀ Values : Cinmethylin exhibits lower GR₅₀ (i.e., higher potency) against Alopecurus aequalis (61.49 g a.i. ha⁻¹) compared to methiozolin, which requires higher doses for similar effects .
- Spectrum of Activity : Cinmethylin effectively controls 9 out of 11 grass weeds, including Poa annua and Avena fatua, whereas compounds like tebutam show narrower spectra .
Table 2: Efficacy Against Key Weeds
| Weed Species | Cinmethylin GR₅₀ (g a.i. ha⁻¹) | Methiozolin GR₅₀ (g a.i. ha⁻¹) |
|---|---|---|
| Alopecurus aequalis | 61.49 | >100 |
| Lolium rigidum | 70.34 (fresh weight) | 85.00 |
| Poa annua | 4.50 | Not effective |
Metabolic Detoxification and Resistance
- Metabolism in Crops : Wheat detoxifies cinmethylin via P450-mediated oxidation, producing water-soluble metabolites (e.g., hydroxylated derivatives) that minimize phytotoxicity . In contrast, methiozolin resistance in weeds is linked to enhanced glutathione conjugation .
- Cross-Resistance: Alopecurus myosuroides populations pre-adapted to fenoxaprop (ACCase inhibitor) or pendimethalin (microtubule inhibitor) show reduced sensitivity to cinmethylin, highlighting risks of non-target site resistance (NTSR) .
Environmental and Soil Impact
Cinmethylin increases soil pH (from 6.2 to 7.1) and reduces sucrase/urease activity by 15% at field doses, though these effects are transient . Comparatively, trifluralin (a dinitroaniline herbicide) persists longer in soil due to higher volatility but lacks cinmethylin’s FAT-specific action .
Synergistic Combinations
Cinmethylin shows synergistic effects with metribuzin, improving soybean yields by 20% compared to alachlor-based treatments . This contrasts with methiozolin, which is rarely used in combination due to overlapping lipid biosynthesis inhibition .
生物活性
3-Bromofuran is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant case studies and research findings that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound is derived from furan, a five-membered aromatic ring containing oxygen. The bromine substituent at the third position enhances its reactivity and biological activity. The compound can undergo various chemical transformations, including acetylation and metalation, which can further modify its biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 64 µg/mL | |
| Staphylococcus aureus | 32 µg/mL | |
| Listeria monocytogenes | 16 µg/mL | |
| Pseudomonas fluorescens | <10 µg/mL |
In a study by Saeid et al., it was found that various derivatives of furan, including those based on this compound, demonstrated antimicrobial activity surpassing traditional antibiotics like streptomycin and tetracycline . This highlights the potential of this compound as an effective antimicrobial agent.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been studied in various models. For instance, compounds derived from furan have shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a mechanism for their anti-inflammatory effects .
A notable study indicated that furan derivatives could modulate signaling pathways involved in inflammation, specifically through the inhibition of MAPK and PPAR-γ pathways . The structural specificity of these compounds appears to play a crucial role in their efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Mechanism of Action : Research shows that furan derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and altering membrane integrity .
- Case Study : A study involving furan-conjugated tripeptides demonstrated significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value of 0.15 µg/mL . This suggests that modifications to the furan structure can enhance its anticancer properties.
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive investigation into the antimicrobial activity of furan derivatives revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model : In carrageenan-induced inflammatory rat models, hydrazide-hydrazone derivatives linked to furan showed significant anti-inflammatory activity, indicating the potential for therapeutic applications in treating inflammatory diseases .
- Cancer Cell Lines : The efficacy of furan-based compounds against various cancer cell lines has been documented, with some derivatives demonstrating superior activity compared to established chemotherapeutics .
化学反应分析
Palladium-Catalyzed C–H Bond Arylation Reactions
3-Bromofuran undergoes regioselective Pd-catalyzed C–H bond arylations, enabling the synthesis of polyarylated furans.
C2-Selective Monoarylation
Using Pd(OAc)₂ (1 mol%) and KOAc (2 equiv.) in DMA at 120°C for 8 hours, this compound reacts with aryl bromides to yield C2-arylated products (47–56% yields) . Key factors include:
-
Regioselectivity : Exclusive C2-arylation due to electronic and steric effects .
-
Optimized Conditions : Lower catalyst loading (1 mol% vs. 5 mol%) and DMA solvent minimize oligomerization .
-
Substrate Scope : Compatible with electron-deficient aryl bromides (e.g., 3-bromobenzonitrile, 3-bromobenzotrifluoride) and heteroaryl bromides (e.g., 3-bromopyridine) .
| Aryl Bromide | Product Yield (%) | Reference |
|---|---|---|
| 4-Bromoacetophenone | 47 | |
| 3-Bromobenzotrifluoride | 50 | |
| 2-Bromonaphthalene | 38 | |
| 5-Bromopyrimidine | 45 |
Di- and Triarylation Pathways
Increasing aryl bromide equivalents (2–4 equiv.) enables sequential arylation:
-
C2,C5-Diarylation : Achieved with 2 equiv. of aryl bromide (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) at 150°C, yielding 47–56% diarylated furans .
-
C2,C4,C5-Triarylation : Requires 4 equiv. of aryl bromide, forming triarylated furans (61% yield) .
Ionic Diels–Alder Reactions with Cyclobuteniminium Cations
This compound participates in ionic Diels–Alder (I-DA) reactions with electron-deficient dienophiles, such as cyclobuteniminium cations :
Reaction Mechanism and Selectivity
-
Regioselectivity : Nucleophilic C1 of this compound attacks electrophilic C6 of the dienophile, forming a single cycloadduct .
-
Stereoselectivity : Exo transition state (TS1x) predominates due to steric repulsion between bromine and the iminium group in the endo pathway .
-
Kinetics : Activation Gibbs free energy (ΔG‡) of 23.7 kcal/mol and slight exergonicity (ΔG = –1.9 kcal/mol) .
Molecular Mechanism
ELF topological analysis supports a non-concerted two-stage mechanism :
-
Initial nucleophilic attack at C6 of the dienophile.
Side Reactions and Limitations
-
Oligomerization : A major side reaction under suboptimal conditions (e.g., high temperature or concentration) .
-
Steric Hindrance : Bulky substituents (e.g., 2-bromo-6-(trifluoromethyl)pyridine) reduce yields (42–45%) .
-
Solvent Sensitivity : Reactions fail in non-polar solvents (e.g., toluene, CPME) .
常见问题
Basic Research Questions
Q. What spectroscopic methods are employed to characterize 3-Bromofuran and its derivatives?
Characterization of this compound derivatives typically involves 1H NMR, 13C NMR, and elemental analysis . For example:
- 3-Bromo-2-(4-chlorophenyl)furan exhibits a singlet at δ 7.53 (1H) and a doublet at δ 6.60 (1H) in 1H NMR, while 13C NMR shows peaks at δ 148.0 (C-Br) and 142.9 (furan ring carbons) .
- 4-(this compound-2-yl)-3-fluorobenzaldehyde displays distinct 1H NMR signals for the aldehyde proton (δ 10.00) and furan protons (δ 7.53, 6.60) .
Elemental analysis confirms stoichiometry, with deviations ≤0.5% for C and H .
Q. What are the optimized conditions for Pd-catalyzed C–H arylation using this compound?
The Pd(OAc)₂/KOAc/DMA system is critical:
- Catalyst : 1 mol% Pd(OAc)₂ (higher loadings reduce yield).
- Base : 2 equivalents KOAc.
- Solvent/Temperature : DMA at 120°C for 8 hours.
- Concentration : 0.125 M to minimize oligomerization.
- Stoichiometry : 5 equivalents of this compound to suppress side reactions. Suboptimal conditions (e.g., 150°C or CPME solvent) lead to <20% yields .
Q. How should researchers handle stability issues during this compound storage?
this compound is stabilized with additives like 0.5% calcium carbonate to prevent degradation. Storage at low temperatures (-20°C) in inert atmospheres (argon) is recommended. Degradation products (e.g., oligomers) form at higher concentrations (>0.25 M) .
Advanced Research Questions
Q. How can sequential C2, C3, and C5 functionalization of this compound be achieved?
A three-step strategy enables triarylation:
C2–H Arylation : Pd-catalyzed coupling with electron-deficient aryl bromides (e.g., 4-bromoacetophenone) .
C3 Functionalization : Suzuki-Miyaura coupling using aryl boronic acids .
C5–H Arylation : Second Pd-catalyzed step with distinct aryl halides.
This method synthesizes 2,3,5-triarylfurans with three unique aryl groups, confirmed by X-ray crystallography .
Q. What factors govern regioselectivity in C–H bond functionalization of this compound?
Regioselectivity at C2 is driven by:
- Electron-deficient aryl partners : Activate the furan ring for electrophilic palladation.
- Steric effects : Bulky substituents disfavor C5 coupling.
- Catalyst system : Phosphine-free Pd(OAc)₂ promotes C2 selectivity, while ligands like PPh₃ shift reactivity .
For example, coupling with 4-bromoacetophenone yields 47% C2-arylated product, whereas steric hindrance at C5 limits competing pathways .
Q. How can competing oligomerization be mitigated during Pd-mediated reactions?
Key strategies include:
- Dilute conditions (0.125 M) : Reduce intermolecular coupling.
- Excess this compound (5 equiv.) : Favors monomeric product over oligomers.
- Controlled reaction time (8 h) : Prolonged durations (>16 h) increase oligomerization by 30% .
Additives like TEMPO or catechol are ineffective in suppressing side reactions .
Q. Can directed ortho-metalation complement transition-metal catalysis for this compound functionalization?
Yes. NaHMDS induces directed metalation at specific positions, enabling nucleophilic trapping with electrophiles (e.g., aldehydes, alkyl halides). This approach bypasses traditional cross-coupling limitations, offering access to β-functionalized furans .
属性
IUPAC Name |
3-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWLEQZDXOQZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176508 | |
| Record name | 3-Bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-28-1 | |
| Record name | 3-Bromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2XT7CKM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


